

Technical Guide: Determination of Thermochemical Properties for 3-Chlorooctane-1-thiol

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Compound of Interest

Compound Name: 3-Chlorooctane-1-thiol

Cat. No.: B15458408

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the determination of key thermochemical data—specifically the standard enthalpy of formation, standard molar entropy, and heat capacity—for the molecule **3-Chlorooctane-1-thiol**. Due to a lack of available experimental data in the scientific literature and established databases, this document outlines a robust computational methodology for the ab initio calculation of these properties. Furthermore, it provides a general overview of an experimental protocol for validation and presents thermochemical data for structurally related compounds to serve as a baseline for comparison and validation of computational estimates.

Introduction and Data Unavailability

3-Chlorooctane-1-thiol is an organosulfur compound containing both a thiol and a chloro functional group. Accurate thermochemical data for such molecules are critical for understanding their stability, reactivity, and behavior in chemical processes, which is essential for applications in drug development and materials science. A thorough search of prominent chemical databases, including the NIST Chemistry WebBook, PubChem, and Cheméo, reveals an absence of experimentally determined or computationally predicted thermochemical properties such as standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p) for this specific molecule.

In the absence of direct data, high-level computational chemistry methods provide a reliable and scientifically validated alternative for predicting these essential thermodynamic quantities.

[\[1\]](#)[\[2\]](#)

Proposed Methodology: Computational Thermochemistry

To obtain accurate thermochemical data for **3-Chlorooctane-1-thiol**, the use of high-accuracy composite ab initio methods is recommended. Methods such as the Complete Basis Set (CBS) models, particularly CBS-QB3, and Gaussian-n (Gn) theories like G3 theory, are designed to yield results approaching chemical accuracy (typically ± 1 kcal/mol or ~ 4 kJ/mol) for molecules of this size.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The general workflow for these computational approaches involves a series of calculations to progressively refine the molecular energy, geometry, and vibrational frequencies, from which the thermochemical properties are derived using statistical mechanics.

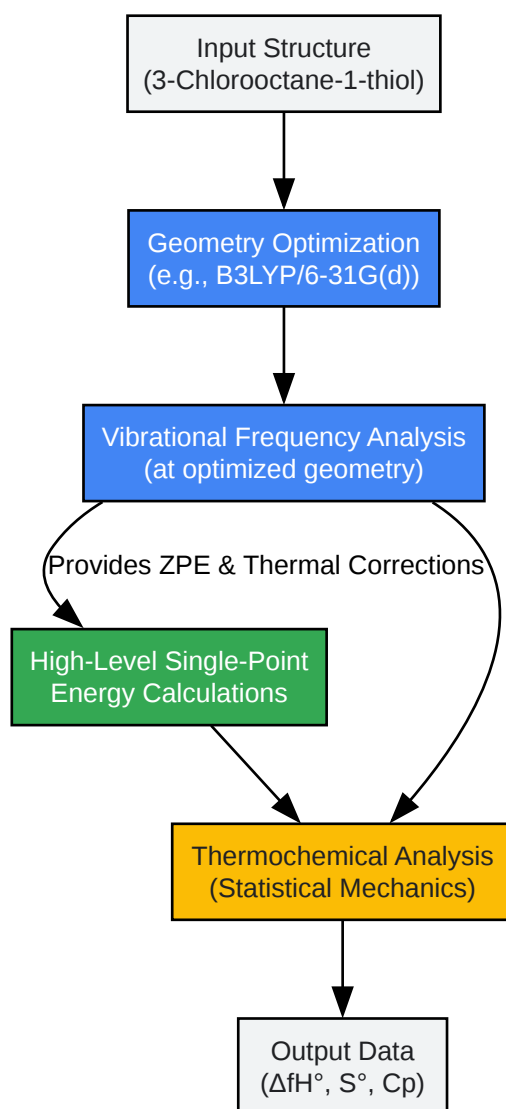


Figure 1: General Computational Thermochemistry Workflow

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Caption: General workflow for computing thermochemical properties.

Detailed Computational Protocol: CBS-QB3

The CBS-QB3 method is a multi-step composite approach that systematically improves upon an initial low-level calculation to achieve high accuracy.[6][7][8] It is particularly well-suited for organosulfur compounds.[4] The sequence of calculations provides corrections for basis set incompleteness and higher-order electron correlation effects.

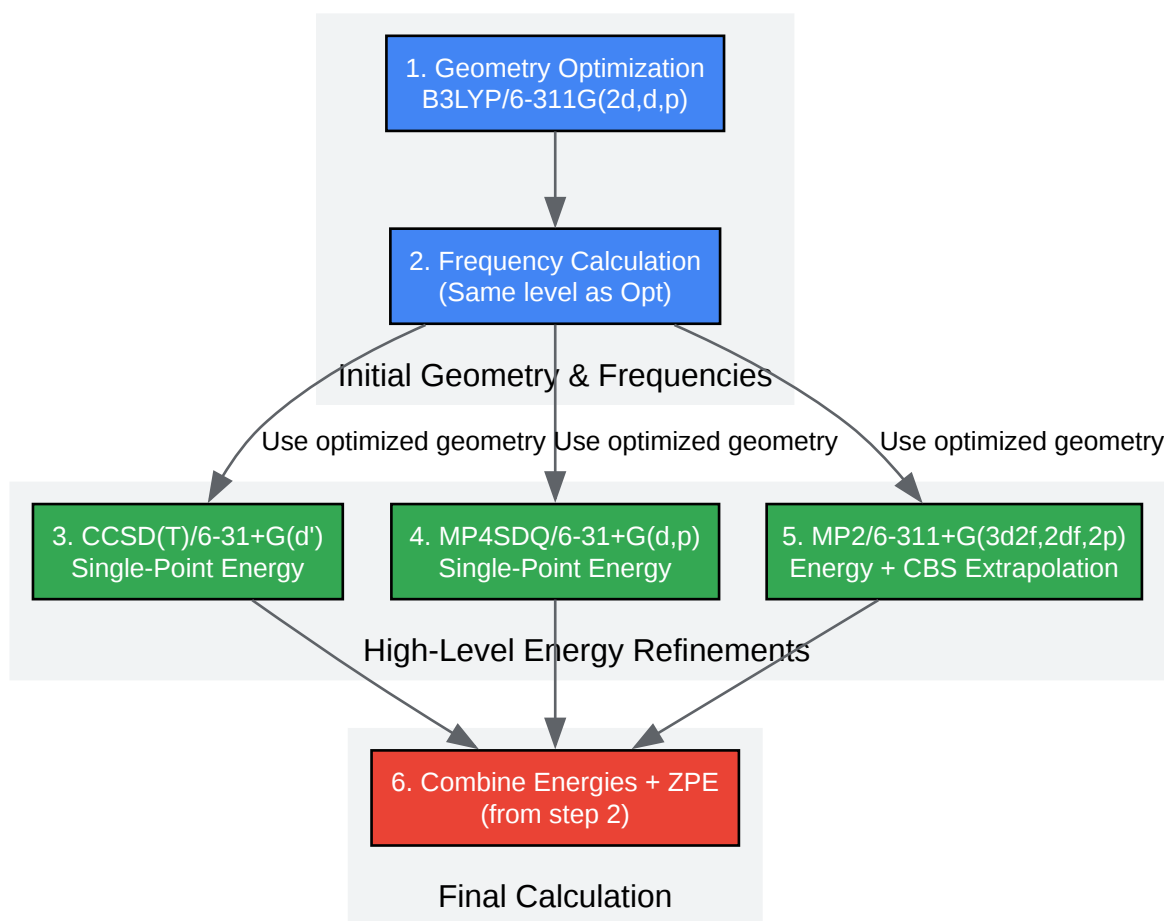


Figure 2: CBS-QB3 Methodological Flowchart

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Caption: The sequence of calculations in the CBS-QB3 composite method.

- Step 1: Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using the B3LYP functional with a moderately large basis set.[6]
- Step 2: Vibrational Frequency Analysis: At the optimized geometry, vibrational frequencies are calculated. This step confirms the structure is a true minimum (no imaginary frequencies) and provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and entropy. [9]
- Steps 3-5: High-Level Energy Corrections: A series of increasingly sophisticated single-point energy calculations are performed. These include Coupled Cluster (CCSD(T)) and Møller-

Plesset perturbation theory (MP4, MP2) with large basis sets to accurately capture electron correlation.[6][7] The final step involves an extrapolation to the complete basis set limit to minimize basis set truncation error.

- Step 6: Final Energy Calculation: The energies from the high-level calculations are combined with the scaled ZPE from the frequency calculation to produce a highly accurate total electronic energy at 0 K. This value is then used with statistical mechanics formulae, derived from the vibrational analysis, to compute the enthalpy of formation, entropy, and heat capacity at standard conditions (298.15 K and 1 atm).[7][8]

Data Presentation: Thermochemical Properties of Related Compounds

To provide context and a basis for comparison for future computational or experimental results, the table below summarizes known thermochemical data for n-octane, 3-chlorooctane, and 1-octanethiol. These molecules represent the parent alkane chain, the chlorinated alkane, and the primary thiol, respectively.

Compound	Formula	Std. Enthalpy of Formation (Gas, 298.15 K) (kJ/mol)	Std. Molar Entropy (Gas, 298.15 K) (J/mol·K)	Isobaric Heat Capacity (Gas, 298.15 K) (J/mol·K)
n-Octane	C ₈ H ₁₈	-208.7[10]	467.06[10]	188.75
3-Chlorooctane	C ₈ H ₁₇ Cl	-229.47 (Joback Est.)[11]	Data Not Available	Data Not Available
1-Octanethiol	C ₈ H ₁₈ S	Data Not Available	Data Not Available	Data Not Available

Note: Data for 3-chlorooctane is based on an estimation method (Joback) and not a high-level quantum calculation or experiment.[11] The lack of comprehensive data even for these closely related structures underscores the necessity of the computational approach outlined above for **3-Chlorooctane-1-thiol**.

Experimental Protocols: A General Approach

While this guide focuses on a computational approach due to data unavailability, any calculated values should ideally be validated experimentally. The primary experimental method for determining the standard enthalpy of formation of an organic compound is oxygen bomb calorimetry.

Protocol for Enthalpy of Formation Determination

- **Sample Preparation:** A precisely weighed sample (typically 0.5 - 1.5 g) of pure **3-Chlorooctane-1-thiol** is placed in a crucible within a high-pressure vessel, the "bomb."
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm). A small, known amount of water is added to the bomb to ensure all sulfur and chlorine are converted to aqueous sulfuric and hydrochloric acid, respectively.
- **Ignition and Calorimetry:** The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the surrounding water is meticulously recorded.
- **Analysis:** The heat released by the combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
- **Corrections:** Corrections are applied for the heat of formation of the final products (CO_2 , H_2O , $\text{H}_2\text{SO}_4(\text{aq})$, and $\text{HCl}(\text{aq})$), the heat from the ignition wire, and any side reactions.
- **Calculation:** The standard enthalpy of combustion is determined from the corrected heat release. The standard enthalpy of formation of the compound is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products.

Conclusion

This technical guide provides a comprehensive framework for determining the thermochemical properties of **3-Chlorooctane-1-thiol**. In the absence of published data, high-accuracy computational methods, specifically the CBS-QB3 protocol, offer a robust and reliable pathway to predict the standard enthalpy of formation, entropy, and heat capacity. The outlined computational workflow and general experimental protocol provide researchers with the

necessary theoretical and practical foundations to obtain these critical data points for applications in chemical research and development.

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